6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with a molecular formula of C29H32N6
Preparation Methods
The synthesis of 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, including the formation of the piperazine ring and the triazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Cyclization: Intramolecular cyclization reactions can form additional ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like DBU, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions but can include various substituted piperazines and triazines .
Scientific Research Applications
6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For example, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in specific physiological effects, such as flaccid paralysis in certain organisms.
Comparison with Similar Compounds
Similar compounds to 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine include:
Properties
Molecular Formula |
C29H33N7 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C29H33N7/c1-2-22-13-15-25(16-14-22)31-29-33-26(32-28(30)34-29)21-35-17-19-36(20-18-35)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-16,27H,2,17-21H2,1H3,(H3,30,31,32,33,34) |
InChI Key |
SGZLGIFMSDNZRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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